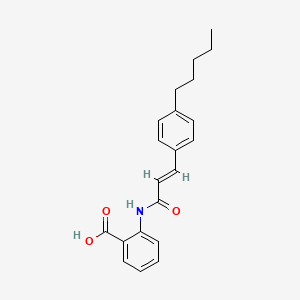

(E/Z)-BML264

説明

特性

IUPAC Name |

2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401166445 | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99196-74-4, 110683-10-8 | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amylcinnamoylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Amylcinnamoyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of (E/Z)-ML264

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ML264, a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5). The information presented herein is based on a thorough review of the current scientific literature. It has been noted that the query "(E/Z)-BML-264" likely refers to ML264, as the latter is the designation consistently used in relevant research publications.

Core Mechanism of Action

ML264 exerts its anti-neoplastic effects primarily through the potent and selective inhibition of Krüppel-like factor 5 (KLF5) expression.[1][2][3][4] KLF5 is a zinc-finger transcription factor that plays a critical role in regulating cellular proliferation and is overexpressed in several cancers, including colorectal cancer and osteosarcoma.[1][4] By downregulating KLF5, ML264 disrupts key downstream signaling pathways that are integral to tumor growth and metastasis. The primary pathways affected are the JAK2/STAT3 and WNT/β-catenin signaling cascades.[4][5]

Inhibition of KLF5 Expression

ML264 acts as a small-molecule inhibitor that significantly reduces the expression of KLF5.[1][2][3] This targeted inhibition is the initial and critical step in its mechanism of action, leading to a series of downstream anti-cancer effects.

Downregulation of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is a crucial signaling nexus for cell growth and survival. In many malignancies, this pathway is constitutively activated, driving tumor progression. ML264 has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, thereby effectively inactivating this pro-tumorigenic signaling axis.[4][6]

Attenuation of the WNT/β-catenin Signaling Pathway

Aberrant activation of the WNT/β-catenin signaling pathway is a well-established driver of various cancers, particularly colorectal cancer.[7][8][9][10] ML264 has been shown to interfere with this pathway, resulting in decreased levels of β-catenin and its downstream transcriptional targets, which are essential for cancer cell proliferation and survival.[4]

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data on the efficacy of ML264 from various in vitro studies.

Table 1: In Vitro Potency of ML264 in Colorectal Cancer Cell Lines

| Cell Line | Assay Type | IC50 Value | Reference(s) |

| DLD-1 | Cell Proliferation | 29 nM | [1][2][3][11] |

| DLD-1 | Luciferase Assay | 81 nM | [2][3] |

| HCT116 | Cell Proliferation | 560 nM | [1][2][3] |

| HT29 | Cell Proliferation | 130 nM | [1][2][3] |

| SW620 | Cell Proliferation | 430 nM | [1][2][3] |

| IEC-6 (non-transformed) | Cytotoxicity | >50 µM | [1][2][3] |

Table 2: In Vitro Potency of ML264 in Osteosarcoma Cell Lines

| Cell Line | Time Point | IC50 Value | Reference(s) |

| 143B | 48 hours | 62 µmol/L | [5] |

| 143B | 96 hours | 32.75 µmol/L | [5] |

| U2OS | 48 hours | 35.77 µmol/L | [5] |

| U2OS | 96 hours | 27.3 µmol/L | [5] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by ML264 and a typical experimental workflow for its in vitro evaluation.

Caption: ML264 mechanism of action via inhibition of KLF5 and downstream pathways.

Caption: A generalized workflow for the in vitro characterization of ML264.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of ML264.

Cell Proliferation (MTS) Assay

Objective: To quantify the dose-dependent effect of ML264 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., DLD-1, HCT116, 143B, U2OS)

-

ML264 (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

-

Multichannel pipette

-

Microplate reader (490 nm absorbance)

Procedure:

-

Trypsinize and count cells, then seed them into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare a serial dilution of ML264 in complete medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest ML264 dose.

-

Carefully remove the medium from the wells and add 100 µL of the appropriate ML264 dilution or vehicle control.

-

Incubate the plates for the desired experimental time points (e.g., 48 and 96 hours).[5]

-

At the end of the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[5][11]

Western Blot Analysis

Objective: To determine the effect of ML264 on the expression and phosphorylation status of target proteins.

Materials:

-

Cancer cell lines

-

ML264

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

4-12% Bis-Tris polyacrylamide gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-KLF5, anti-JAK2, anti-phospho-JAK2, anti-STAT3, anti-phospho-STAT3, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of ML264 or vehicle control for a specified duration (e.g., 48 hours).[6]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[2][6]

Wound-Healing (Scratch) Assay

Objective: To assess the effect of ML264 on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines (e.g., 143B, U2OS)

-

ML264

-

6-well plates

-

Sterile 200 µL pipette tips

-

Phase-contrast microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a linear scratch in the center of the monolayer.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing sub-lethal concentrations of ML264 or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).[5]

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.[5]

Transwell Invasion Assay

Objective: To evaluate the effect of ML264 on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines

-

ML264

-

Transwell inserts with 8 µm pore size membranes coated with Matrigel

-

24-well plates

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet solution for staining

Procedure:

-

Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Harvest cells and resuspend them in serum-free medium containing different concentrations of ML264 or vehicle control.

-

Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell inserts.

-

Add 600 µL of complete medium to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained, invaded cells in at least five random fields of view under a microscope.[5]

References

- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β‐catenin signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "The Wnt/β-catenin pathway regulates growth and maintenance of colonospheres " by Shailender S. Kanwar, Yingjie Yu et al. [digitalcommons.wayne.edu]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Synthesis and Purification of ML264

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ML264, a potent and selective inhibitor of Krüppel-like factor 5 (KLF5). The information presented herein is compiled from publicly available research and is intended to assist researchers and drug development professionals in the preparation and purification of this compound for investigational use.

Introduction to ML264

ML264, also known as (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide, is a small molecule inhibitor of KLF5, a transcription factor implicated in the proliferation of various cancer cells. By downregulating KLF5 expression, ML264 has been shown to modulate key signaling pathways, including the RAS/MAPK and WNT pathways, making it a valuable tool for cancer research and a potential therapeutic agent.

Chemical Properties of ML264:

| Property | Value |

| CAS Number | 1550008-55-3 |

| Molecular Formula | C₁₇H₂₁ClN₂O₄S |

| Molecular Weight | 384.88 g/mol |

| Appearance | White to beige powder |

| Solubility | DMSO: 10 mg/mL |

Synthesis of ML264

A three-step synthesis for ML264 has been reported, starting from commercially available reagents. The overall synthetic scheme is presented below, followed by a detailed experimental protocol for each step.

Synthesis Workflow

Caption: Synthetic workflow for ML264.

Experimental Protocols

Step 1: Synthesis of (E)-Methyl 2-(3-(3-chlorophenyl)acrylamido)acetate

-

To a solution of 3-chlorocinnamic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIEA).

-

Add glycine methyl ester hydrochloride and stir the reaction mixture at room temperature overnight.

-

Upon completion, as monitored by an appropriate technique (e.g., TLC or LC-MS), the reaction is worked up.

-

The crude product is purified by flash chromatography.

Step 2: Synthesis of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid

-

Dissolve the (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate from Step 1 in a mixture of methanol (B129727) and a solution of sodium hydroxide.

-

Stir the mixture at room temperature for approximately one hour, monitoring the reaction progress by HPLC.

-

After completion, acidify the mixture with a hydrochloric acid solution.

-

Remove the solvent in vacuo to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of ML264

-

To a solution of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid in dimethylformamide (DMF), add DIEA and HATU.

-

Stir the mixture for a few minutes before adding 4-(methylamino)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.

-

Continue stirring at room temperature for about 30 minutes, monitoring the reaction by HPLC.

-

Upon completion, the solvent is removed in vacuo, and the crude product is purified by preparative HPLC.

Quantitative Synthesis Data

| Step | Product | Starting Materials | Reagents | Yield |

| 1 | (E)-Methyl 2-(3-(3-chlorophenyl)acrylamido)acetate | 3-Chlorocinnamic acid, Glycine methyl ester HCl | HATU, DIEA | 86%[1] |

| 2 & 3 | ML264 | (E)-Methyl 2-(3-(3-chlorophenyl)acrylamido)acetate, 4-(Methylamino)tetrahydro-2H-thiopyran 1,1-dioxide HCl | NaOH, HCl, HATU, DIEA | 49% (for two steps)[1] |

Purification of ML264

The final purification of ML264 is achieved through preparative High-Performance Liquid Chromatography (prep-HPLC).

Purification Protocol

-

Method: Preparative Reverse-Phase HPLC.

-

Mobile Phase: A gradient of Acetonitrile/Methanol (1:1) and water.

-

Gradient: A typical gradient would be from 40% to 100% of the organic phase over a set period.

-

Detection: UV detection at appropriate wavelengths (e.g., 220, 254, and 280 nm) is used to monitor the elution of the product.

-

Post-Purification: Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the final compound.

Purity and Characterization

The purity of the final ML264 product should be assessed using analytical HPLC. The identity of the compound can be confirmed by ¹H NMR and mass spectrometry.

Quantitative Purity and Characterization Data:

| Parameter | Result |

| Purity (HPLC) | >95% (calculated purity of 99.1%)[1] |

| ¹H NMR (400 MHz, CD₃CN) | δ 7.63 (s, 1H), 7.51–7.52 (m, 1H), 7.48 (d, J=16.0 Hz, 1H), 7.40-7.44 (m, 2H), 6.64 (d, J=15.6 Hz, 1H), 4.14 (d, J=5.2 Hz, 2H), 3.50-3.60 (m, 1H), 3.10-3.30 (m, 4H), 2.95 (s, 3H), 2.20-2.35 (m, 2H), 2.00-2.15 (m, 2H)[1] |

| ESI-MS (m/z) | 385 [M+1]⁺[1] |

Biological Activity and Signaling Pathways

ML264 is a selective inhibitor of KLF5 expression. Its mechanism of action involves the modulation of key signaling pathways that are often dysregulated in cancer.

KLF5 Inhibition and Downstream Effects

ML264 has been shown to potently inhibit the proliferation of various colorectal cancer cell lines. This anti-proliferative effect is attributed to its ability to decrease the expression of KLF5.

In Vitro Activity of ML264:

| Cell Line | IC₅₀ |

| DLD-1 | 29 nM[1] |

| HT29 | 130 nM[1] |

| SW620 | 430 nM[1] |

| HCT116 | 560 nM[1] |

| IEC-6 (non-cancerous) | >50 µM[1] |

Signaling Pathway Modulation

KLF5 is a known mediator of the RAS/MAPK and WNT signaling pathways. By inhibiting KLF5, ML264 can interfere with these oncogenic signaling cascades.

Caption: ML264 inhibits KLF5, a key node in the RAS/MAPK and WNT signaling pathways.

Conclusion

This technical guide provides a detailed protocol for the synthesis and purification of ML264, along with relevant quantitative data and an overview of its biological activity. The information presented here should serve as a valuable resource for researchers working with this potent KLF5 inhibitor. It is important to note that all chemical syntheses should be performed by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

References

(E/Z)-ML264: A Potent Inhibitor of KLF5 Targeting the JAK2/STAT3 and Wnt/β-Catenin Pathways for Cancer Therapy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation of (E/Z)-ML264, a potent and selective small-molecule inhibitor of the transcription factor Krüppel-like factor 5 (KLF5). ML264 has demonstrated significant anti-tumor activity, primarily in colorectal cancer and osteosarcoma models, by modulating key oncogenic signaling pathways. This document details the mechanism of action of ML264, presents quantitative data on its efficacy, outlines comprehensive experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a critical role in cell proliferation, differentiation, and tumorigenesis. Its overexpression has been implicated in several cancers, making it an attractive target for therapeutic intervention. ML264 emerged from high-throughput screening as a selective inhibitor of KLF5 expression. This guide focuses on the characterization of ML264, its primary target KLF5, and the subsequent validation of its effects on downstream signaling cascades, namely the JAK2/STAT3 and Wnt/β-catenin pathways.

Target Identification and Mechanism of Action

The primary molecular target of ML246 is the transcription factor KLF5. ML264 does not directly bind to KLF5 but rather inhibits its expression. The precise mechanism of how ML264 downregulates KLF5 expression is an area of ongoing investigation, but it has been shown to also inhibit the expression of Early Growth Response 1 (EGR1), a known transcriptional activator of KLF5. By reducing the levels of KLF5, ML264 effectively blocks its transcriptional activity, leading to the modulation of downstream target genes involved in cell cycle progression, proliferation, and metastasis.

Quantitative Data Presentation

The efficacy of ML264 has been quantified in various cancer cell lines. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Efficacy of ML264 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| DLD-1 | Colorectal Cancer | Proliferation | IC50 | 29 nM | [1][2] |

| HCT116 | Colorectal Cancer | Proliferation | IC50 | 560 nM | [1][2] |

| HT29 | Colorectal Cancer | Proliferation | IC50 | 130 nM | [1][2] |

| SW620 | Colorectal Cancer | Proliferation | IC50 | 430 nM | [1][2] |

| 143B | Osteosarcoma | Cell Viability (CCK-8) | Inhibition at 2 µM (48h) | Significant | [3] |

| U2OS | Osteosarcoma | Cell Viability (CCK-8) | Inhibition at 2 µM (48h) | Significant | [3] |

| 143B | Osteosarcoma | Colony Formation | Inhibition at 0.5, 1, 2 µM | Dose-dependent | [3] |

| U2OS | Osteosarcoma | Colony Formation | Inhibition at 0.5, 1, 2 µM | Dose-dependent | [3] |

| 143B | Osteosarcoma | Migration (Wound Healing) | Inhibition at 0.5, 1, 2 µM (24h) | Dose-dependent | [3] |

| U2OS | Osteosarcoma | Migration (Wound Healing) | Inhibition at 0.5, 1, 2 µM (24h) | Dose-dependent | [3] |

| 143B | Osteosarcoma | Invasion (Transwell) | Inhibition at 0.5, 1, 2 µM | Dose-dependent | [3] |

| U2OS | Osteosarcoma | Invasion (Transwell) | Inhibition at 0.5, 1, 2 µM | Dose-dependent | [3] |

Table 2: In Vivo Efficacy of ML264

| Cancer Model | Treatment Regimen | Outcome | Reference |

| DLD-1 Xenograft (Nude Mice) | 10 mg/kg or 25 mg/kg (i.p.) for 10 days | Significant tumor growth inhibition | [4][5] |

| 143B Xenograft (BALB/c-nu mice) | 10-day treatment | Efficient suppression of tumor growth | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of ML264's targets and mechanism of action.

Cell Culture

-

Cell Lines: Human osteosarcoma cell lines (143B, U2OS) and human colorectal cancer cell lines (DLD-1, HCT116) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

ML264 Preparation: ML264 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be used in all experiments.

Cell Viability Assay (CCK-8 Assay)

-

Seed 4 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ML264 (e.g., 0-40 µM) for 48 or 96 hours.[3]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Treat cells with the desired concentrations of ML264 for the specified duration (e.g., 24, 48, or 72 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against KLF5, EGR1, p-JAK2, JAK2, p-STAT3, STAT3, β-catenin, p-β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

-

Treat cells with ML264 as described for Western blot analysis.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for KLF5, EGR1, and other target genes. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Wound Healing Assay (Migration Assay)

-

Grow cells to confluence in a 6-well plate.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of ML264 or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

-

Measure the width of the scratch and calculate the percentage of wound closure.

Transwell Invasion Assay

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Add different concentrations of ML264 to both the upper and lower chambers.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells under a microscope.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by ML264, the experimental workflow for its validation, and the logical relationship of its mechanism of action.

References

- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β‐catenin signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-BML264 in vitro activity and potency

An In-depth Technical Guide to the In Vitro Activity and Potency of ML264

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity and potency of ML264, a small-molecule inhibitor of Krüppel-like factor 5 (KLF5). The information presented is collated from peer-reviewed scientific literature and public research databases, offering a detailed resource for professionals in oncology and drug development.

Introduction to ML264

ML264 has been identified as a potent and selective inhibitor of KLF5 expression.[1][2][3][4] KLF5 is a transcription factor implicated in the proliferation of intestinal epithelial cells and is frequently overexpressed in colorectal cancer.[1][3][5][6] By targeting KLF5, ML264 demonstrates significant anti-tumor properties. Its mechanism of action involves the inhibition of KLF5 and its transcriptional activator, early growth response gene 1 (EGR1).[5][6] This primary action leads to the downstream suppression of critical oncogenic signaling pathways, namely the JAK2/STAT3 and Wnt/β-catenin pathways, resulting in reduced cancer cell proliferation and tumor growth.[7] In vitro studies have shown that ML264 effectively suppresses cancer cell proliferation, induces G0/G1 cell cycle arrest, and inhibits cell migration and invasion.[7]

Quantitative In Vitro Potency

The inhibitory activity of ML264 has been quantified across various human colorectal cancer cell lines using different cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency.

| Assay Type | Cell Line | IC50 Value |

| Cell Proliferation | DLD-1 | 29 nM[1][2][3] |

| KLF5 Luciferase Reporter | DLD-1 | 81 nM[1][2][3] |

| Cell Proliferation | HT29 | 130 nM[1][3] |

| Cell Proliferation | SW620 | 430 nM[1][3] |

| Cell Proliferation | HCT116 | 560 nM[1][3] |

| Cytotoxicity (Control) | IEC-6 | >50 µM[1][2][3] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of ML264's activity, detailed methodologies for key in vitro experiments are provided below.

KLF5 Luciferase Reporter Assay

This assay is designed to quantify the effect of ML264 on the transcriptional activity of the KLF5 promoter.

-

Cell Line: DLD-1 human colorectal adenocarcinoma cells stably transfected with a pGL4.18 plasmid containing the human KLF5 promoter driving firefly luciferase expression.[1]

-

Methodology:

-

Cells are seeded in a suitable medium supplemented with 10% Fetal Bovine Serum (FBS) and allowed to adhere overnight.[1]

-

The following day, the cells are treated with a range of concentrations of ML264.

-

After a defined incubation period, luciferase activity is measured using a luminescent detection reagent. The substrate, D-luciferin, is converted to oxyluciferin, producing light that is proportional to the KLF5 promoter activity.[1]

-

Cell Proliferation Assays

These assays determine the effect of ML264 on the growth of cancer cell lines.

-

Method 1: Coulter Counting

-

Procedure:

-

Method 2: MTS Assay

-

Procedure:

Western Blot Analysis

This technique is used to assess the impact of ML264 on the expression levels of key proteins in the targeted signaling pathways.

-

Objective: To measure changes in the protein levels of KLF5, EGR1, and components of the JAK2/STAT3 and Wnt/β-catenin pathways.

-

Procedure:

-

Cancer cells (e.g., 143B, U2OS, DLD-1, HCT116) are treated with varying doses of ML264 for specific time periods.[5][8]

-

Total cellular protein is extracted using a suitable lysis buffer, such as Laemmli buffer.[5]

-

Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., KLF5, p-JAK2, p-STAT3, β-catenin).

-

An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

Protein bands are visualized using a chemiluminescent substrate, and their intensities are quantified and normalized to a loading control protein like β-actin.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of ML264 and a typical experimental workflow for its in vitro characterization.

References

- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Cellular Maze: A Technical Guide to (E/Z)-BML264 Cell Permeability and Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a small molecule from the extracellular space to its intracellular target is a critical determinant of its therapeutic efficacy. Understanding the cell permeability and uptake characteristics of a drug candidate like (E/Z)-BML264 is paramount in early-stage drug discovery and development. This technical guide provides an in-depth overview of the core methodologies used to assess these crucial parameters. As specific experimental data for "this compound" is not publicly available, this document serves as a comprehensive manual, outlining the necessary experimental protocols and data presentation formats to empower researchers to conduct their own investigations.

Section 1: Assessing Cell Permeability

Cell permeability is a measure of the ease with which a molecule can cross the cell membrane. It is a key factor influencing oral bioavailability and the ability of a drug to reach intracellular targets. Several in vitro models have been developed to predict the permeability of compounds.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[1][2][3] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[1][2] This assay is particularly useful in early drug discovery for ranking compounds based on their passive diffusion characteristics.[1]

| Compound | PAMPA Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |

| This compound (Example) | GIT-PAMPA | 8.5 | High Permeability |

| Propranolol (Control) | GIT-PAMPA | 15.2 | High Permeability |

| Atenolol (Control) | GIT-PAMPA | 0.8 | Low Permeability |

Cell-Based Permeability Assays: Caco-2 and MDCK Models

For a more biologically relevant assessment that includes active transport mechanisms, cell-based assays are employed. The most common models utilize Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) cell lines.[4][5][6] These cells form polarized monolayers with tight junctions, mimicking the intestinal epithelium or the blood-brain barrier.[5][7][8]

-

Caco-2 Permeability Assay: This is considered the gold standard for predicting human oral drug absorption.[5][9] Caco-2 cells express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp), providing insights into both passive and active transport.[5][6]

-

MDCK Permeability Assay: MDCK cells are often used as an alternative to Caco-2 cells due to their faster growth rate.[10] Wild-type MDCK cells have low expression of endogenous transporters, making them suitable for studying passive permeability.[10] Transfected MDCK cell lines, such as MDCK-MDR1 which overexpresses P-gp, are used to investigate the role of specific efflux transporters.[10][11][12][13]

| Compound | Assay Model | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |

| This compound (Example) | Caco-2 | A -> B | 5.2 | 3.1 | Moderate Permeability, P-gp Substrate |

| B -> A | 16.1 | ||||

| Antipyrine (Control) | Caco-2 | A -> B | 25.0 | 1.0 | High Permeability |

| B -> A | 25.0 | ||||

| Talinolol (Control) | MDCK-MDR1 | A -> B | 0.5 | 10.0 | Low Permeability, P-gp Substrate |

| B -> A | 5.0 |

Section 2: Characterizing Cellular Uptake

Cellular uptake studies quantify the amount of a compound that enters the cell over time. This is a direct measure of its ability to reach intracellular targets.

Methods for Quantifying Intracellular Concentration

Several techniques can be employed to measure the intracellular concentration of a compound:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying unlabeled compounds in cell lysates.[14][15] It is considered the gold standard for accurate determination of intracellular drug concentrations.[14][16]

-

Radiolabeled Compounds: Using a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) allows for sensitive detection and quantification through scintillation counting.[17][18]

-

Fluorescent Probes: If the compound is intrinsically fluorescent or can be tagged with a fluorophore, its uptake can be monitored using techniques like fluorescence microscopy or flow cytometry.[19][20][21]

| Compound | Cell Line | Time (min) | Intracellular Concentration (µM) |

| This compound (Example) | HeLa | 5 | 1.2 |

| 15 | 3.5 | ||

| 30 | 6.8 | ||

| 60 | 9.5 |

Cellular Thermal Shift Assay (CETSA)

While not a direct measure of uptake, CETSA is a powerful technique to confirm target engagement within the cell.[22][23][24] It relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.[22][24][25] A shift in the melting temperature of the target protein in the presence of the compound provides evidence of intracellular binding.[22][26]

| Target Protein | Compound | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |

| Example Kinase X | Vehicle | 52.5 | - |

| This compound | Example Kinase X | 58.2 | +5.7 |

Section 3: Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Prepare the Lipid Solution: Dissolve a suitable lipid (e.g., 2% dioleoylphosphatidylcholine in dodecane) to mimic the desired biological membrane (e.g., gastrointestinal tract).[1]

-

Coat the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate.[3]

-

Prepare Solutions:

-

Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4) containing a small percentage of a solubilizing agent like DMSO.[3]

-

Donor Solution: Prepare the test compound in the same buffer at a known concentration (e.g., 100 µM).

-

-

Assemble the PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate.[2]

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[2][27]

-

Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.[2][28]

-

Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.[6][8]

-

Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥ 200 Ω·cm² is typically required.[8][29] The permeability of a fluorescent marker like Lucifer yellow can also be assessed.[6]

-

Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).[5]

-

Permeability Measurement (Apical to Basolateral, A-B):

-

Add the dosing solution to the apical (upper) compartment of the Transwell insert.

-

Add fresh transport buffer to the basolateral (lower) compartment.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

-

Collect samples from the basolateral compartment at various time points.

-

-

Permeability Measurement (Basolateral to Apical, B-A):

-

Add the dosing solution to the basolateral compartment.

-

Add fresh transport buffer to the apical compartment.

-

Incubate and collect samples from the apical compartment as described above.

-

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.[5]

-

Calculate Papp and Efflux Ratio:

-

The Papp value is calculated for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[9]

-

The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[9][12]

-

Protocol: Cellular Uptake using LC-MS/MS

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a multi-well plate and culture until they reach the desired confluency.[19]

-

Compound Incubation: Replace the culture medium with a solution containing the test compound at a specific concentration and incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).[19]

-

Terminate Uptake: To stop the uptake process, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound extracellular compound.[19]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol/water.[23]

-

Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the intracellular compound.

-

LC-MS/MS Analysis: Quantify the concentration of the compound in the supernatant using a validated LC-MS/MS method.[14] The protein concentration of the lysate should also be determined to normalize the data.

-

Data Expression: The intracellular concentration can be expressed as the amount of compound per number of cells or per milligram of cellular protein.

Section 4: Visualizing Cellular Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway Diagram

Small molecule inhibitors often target specific nodes within intracellular signaling cascades. For instance, a kinase inhibitor would block the phosphorylation of its downstream substrates.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

A clear workflow diagram helps in understanding the sequence of steps in an experimental protocol.

Caption: Workflow for determining cellular uptake of this compound.

Logical Relationship Diagram

This type of diagram can illustrate the decision-making process based on experimental outcomes.

Caption: Decision tree for permeability assessment of a new compound.

Conclusion

The characterization of cell permeability and uptake is a cornerstone of preclinical drug development. By employing the assays and protocols detailed in this guide, researchers can systematically evaluate the potential of small molecules like this compound to reach their intracellular sites of action. A thorough understanding of these properties is essential for optimizing lead compounds and increasing the probability of success in bringing new therapeutics to the clinic.

References

- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caco-2 Permeability | Evotec [evotec.com]

- 10. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. news-medical.net [news-medical.net]

- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bioassaysys.com [bioassaysys.com]

- 28. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

The Enigmatic Journey of (E/Z)-BML-264: A Dual Inhibitor of Inflammation and Cellular Signaling

(E/Z)-BML-264 , chemically known as N-(p-Amylcinnamoyl)anthranilic acid (ACA) , has carved a niche in pharmacological research as a versatile tool compound, recognized for its dual inhibitory action on both phospholipase A2 (PLA2) and a subset of Transient Receptor Potential (TRP) channels . This technical guide delves into the discovery, development, and mechanistic underpinnings of this intriguing molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its multifaceted biological activities.

Discovery and Development: An Unfolding Narrative

The precise origins and developmental timeline of BML-264, or ACA, are not extensively documented in a single, seminal publication. Instead, its characterization has been a cumulative effort, with various studies utilizing it as a broad-spectrum inhibitor to probe the intricate roles of PLA2 and TRP channels in cellular signaling and disease. Initially recognized for its inhibitory effects on PLA2, subsequent research unveiled its capacity to modulate the activity of several TRP channels, establishing it as a valuable, albeit complex, pharmacological probe.

Physicochemical Properties and Synthesis

BML-264 is an organic small molecule with the following key characteristics:

| Property | Value |

| Chemical Name | 2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid |

| Synonyms | N-(p-Amylcinnamoyl)anthranilic acid, ACA |

| CAS Number | 99196-74-4 |

| Molecular Formula | C21H23NO3 |

| Molecular Weight | 337.41 g/mol |

Mechanism of Action: A Tale of Two Targets

The pharmacological profile of BML-264 is defined by its interaction with two distinct and crucial classes of signaling proteins: phospholipase A2 and TRP channels.

Inhibition of Phospholipase A2 (PLA2)

PLA2 enzymes are central to the inflammatory cascade as they catalyze the hydrolysis of phospholipids (B1166683) to release arachidonic acid, the precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. BML-264 acts as a broad-spectrum inhibitor of PLA2, thereby blocking the initial step in the arachidonic acid signaling pathway. This inhibition effectively dampens the production of downstream inflammatory molecules.

Blockade of Transient Receptor Potential (TRP) Channels

TRP channels are a diverse family of ion channels that act as cellular sensors for a variety of physical and chemical stimuli, playing critical roles in sensory perception and cellular calcium homeostasis. Research has demonstrated that BML-264 directly blocks the activity of several TRP channels, including TRPC6, TRPM2, and TRPM8.[1] This blockade can interfere with receptor-induced calcium-dependent signaling processes, impacting a range of cellular functions.

Signaling Pathways Modulated by BML-264

BML-264 exerts its influence on two major signaling pathways, leading to a broad spectrum of cellular effects.

The Arachidonic Acid Cascade

By inhibiting PLA2, BML-264 directly intercepts the arachidonic acid signaling pathway at its origin. This prevents the downstream synthesis of eicosanoids, which are potent mediators of inflammation, pain, and fever.

TRP Channel-Mediated Calcium Signaling

BML-264's blockade of TRP channels, such as TRPC6 and TRPM2, directly impacts intracellular calcium levels. These channels, when activated by various stimuli, allow the influx of calcium ions, which act as a crucial second messenger in numerous cellular processes. By inhibiting this influx, BML-264 can modulate a wide range of calcium-dependent events.

Quantitative Biological Data

While BML-264 is widely cited as a PLA2 and TRP channel inhibitor, specific quantitative data such as IC50 values are not consistently reported across the literature, and the original characterization data is not readily accessible. The potency of BML-264 can vary depending on the specific PLA2 isoform or TRP channel subtype and the experimental conditions. Researchers using this compound should empirically determine its effective concentration for their specific application.

Key Experimental Protocols

The dual activity of BML-264 necessitates a combination of assays to fully characterize its effects. Below are generalized protocols for assessing its inhibitory activity on PLA2 and TRP channels.

Phospholipase A2 (PLA2) Inhibition Assay

A common method to assess PLA2 activity is to measure the release of a labeled fatty acid from a phospholipid substrate.

Workflow:

Detailed Methodology:

-

Cell Culture and Labeling: Culture appropriate cells (e.g., platelets, neutrophils) and label their membrane phospholipids by incubating with [³H]-arachidonic acid.

-

Inhibitor Pre-incubation: Wash the cells to remove unincorporated radiolabel and pre-incubate with various concentrations of BML-264 (typically in a DMSO vehicle) for a defined period.

-

Stimulation: Induce PLA2 activation by adding a stimulus, such as a calcium ionophore (e.g., A23187) or a relevant receptor agonist.

-

Extraction and Separation: Terminate the reaction and extract the lipids. Separate the released [³H]-arachidonic acid from the phospholipid fraction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radioactivity in the arachidonic acid fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of PLA2 inhibition for each concentration of BML-264 compared to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

TRP Channel Activity Assay (Calcium Imaging)

The activity of many TRP channels can be assessed by measuring changes in intracellular calcium concentration using fluorescent indicators.

Workflow:

Detailed Methodology:

-

Cell Preparation: Culture a cell line (e.g., HEK293) that endogenously or recombinantly expresses the TRP channel of interest.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which will be taken up by the cells and cleaved to its active, calcium-binding form.

-

Inhibitor Incubation: Wash the cells to remove excess dye and incubate with different concentrations of BML-264.

-

Channel Activation: Place the cells on a fluorescence microscope and establish a baseline fluorescence reading. Apply a known agonist for the specific TRP channel being studied.

-

Fluorescence Measurement: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Data Analysis: Quantify the peak calcium response in the presence of different concentrations of BML-264 and compare it to the response in the absence of the inhibitor. Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

(E/Z)-BML-264 (ACA) stands as a noteworthy pharmacological tool due to its dual inhibitory effects on PLA2 and TRP channels. This unique profile allows for the simultaneous interrogation of two critical signaling pathways involved in inflammation, sensory perception, and a multitude of other physiological and pathological processes. However, the lack of a detailed public record of its initial discovery and development, along with variability in reported potency, underscores the need for careful experimental validation by researchers. Future studies focusing on the structure-activity relationships of N-phenylcinnamides, the chemical class to which BML-264 belongs, could lead to the development of more potent and selective inhibitors for either PLA2 or specific TRP channel subtypes, paving the way for novel therapeutic agents.[1]

References

An In-depth Technical Guide to (E/Z)-BML-264 Analogues and Derivatives as Dual Modulators of Phospholipase A2 and TRP Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-BML-264, identified as N-(p-amylcinnamoyl)anthranilic acid (ACA), and its analogues represent a compelling class of dual-activity modulators, exhibiting inhibitory effects on both phospholipase A2 (PLA2) and various Transient Receptor Potential (TRP) channels. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds. Detailed experimental protocols for their preparation and evaluation are presented, alongside a quantitative analysis of their inhibitory potency. Furthermore, this document elucidates the intricate signaling pathways of PLA2 and TRP channels, visualized through detailed diagrams, to provide a deeper understanding of the molecular mechanisms underlying the therapeutic potential of (E/Z)-BML-264 analogues and derivatives.

Introduction

N-(p-amylcinnamoyl)anthranilic acid (ACA), also known as BML-264, has emerged as a significant pharmacological tool due to its ability to inhibit phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade, and to block several Transient Receptor Potential (TRP) channels, which are implicated in a variety of sensory and physiological processes.[1][2] The core structure, a cinnamoyl moiety linked to an anthranilic acid scaffold, allows for the existence of (E) and (Z) geometric isomers, which can influence biological activity. This dual modulation of two distinct and critical signaling pathways positions ACA analogues and derivatives as promising candidates for the development of novel therapeutics for a range of conditions, including inflammation, pain, and cardiovascular disorders.[1][2] This guide aims to provide a detailed technical resource for researchers engaged in the exploration and development of this chemical series.

Core Compound and Analogues: Quantitative Data

The inhibitory potency of N-(p-amylcinnamoyl)anthranilic acid (ACA) and its analogues is a critical aspect of their pharmacological profile. The following tables summarize the available quantitative data for their activity against various TRP channels. Data for PLA2 inhibition is less specifically tabulated in the literature for a wide range of analogues but ACA is widely recognized as a broad-spectrum PLA2 inhibitor.

| Compound | Target TRP Channel | IC50 (µM) | Cell Line | Reference |

| N-(p-amylcinnamoyl)anthranilic acid (ACA) | hTRPM2 | 1.7 | HEK293 | [3][4] |

| N-(p-amylcinnamoyl)anthranilic acid (ACA) | hTRPC6 | 2.3 | HEK293 | [3][4] |

| N-(p-amylcinnamoyl)anthranilic acid (ACA) | hTRPM8 | 3.9 | HEK293 | [3][4] |

hTRPM2: Human Transient Receptor Potential Melastatin 2 hTRPC6: Human Transient Receptor Potential Canonical 6 hTRPM8: Human Transient Receptor Potential Melastatin 8

Experimental Protocols

General Synthesis of N-(cinnamoyl)anthranilic Acid Derivatives

The synthesis of N-(cinnamoyl)anthranilic acid analogues can be achieved through the acylation of the corresponding anthranilic acid with a substituted cinnamoyl chloride. A general, representative protocol is provided below.

Materials:

-

Substituted anthranilic acid

-

Substituted cinnamoyl chloride

-

Anhydrous pyridine (B92270) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the substituted anthranilic acid in anhydrous DCM.

-

Add an excess of anhydrous pyridine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the substituted cinnamoyl chloride in anhydrous DCM to the cooled mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired N-(cinnamoyl)anthranilic acid derivative.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Note: This is a general procedure and may require optimization for specific analogues.

Phospholipase A2 (PLA2) Activity Assay

A common method to assess PLA2 inhibitory activity is a colorimetric assay using a thio-PC substrate.

Materials:

-

PLA2 enzyme (e.g., bee venom PLA2)

-

1,2-diheptanoyl-thio-PC (substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., Tris-HCl with CaCl2, KCl, and Triton X-100)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.

-

Add the PLA2 enzyme to the wells containing the test compound and incubate for a short period.

-

Initiate the reaction by adding the substrate solution (diheptanoyl-thio-PC) to all wells.

-

Immediately measure the absorbance at 405 or 414 nm at regular intervals to monitor the production of the yellow-colored 2-nitro-5-thiobenzoate resulting from the reaction of the free thiol with DTNB.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TRP Channel Blocking Assay (Whole-Cell Patch-Clamp Electrophysiology)

Whole-cell patch-clamp is the gold standard for characterizing the effects of compounds on ion channel activity.

Materials:

-

HEK293 cells stably expressing the TRP channel of interest

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose)

-

Internal solution (e.g., containing KCl, MgCl2, HEPES, and EGTA)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

TRP channel agonist (e.g., menthol (B31143) for TRPM8, ADPR for TRPM2)

-

Test compounds

Procedure:

-

Culture the HEK293 cells expressing the target TRP channel on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply a voltage ramp or step protocol to elicit baseline currents.

-

Apply the specific TRP channel agonist to activate the channel and record the resulting currents.

-

After a stable baseline of activated currents is established, perfuse the chamber with the external solution containing the test compound at various concentrations.

-

Record the currents in the presence of the test compound to determine the extent of inhibition.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Phospholipase A2 (PLA2) Signaling Pathway

Phospholipase A2 enzymes are critical players in the inflammatory response. They catalyze the hydrolysis of the sn-2 position of membrane phospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. BML-264 analogues inhibit PLA2, thereby blocking the initial step in this cascade and reducing the production of these inflammatory molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-BML-264: A Technical Guide to its Binding Affinity and Kinetics at the GPR35 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-264, also known as 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, has emerged as a potent agonist of the G protein-coupled receptor 35 (GPR35), a promising therapeutic target for a range of inflammatory and metabolic diseases. The biological activity of BML-264 is intrinsically linked to the stereochemistry of its two double bonds, giving rise to (E) and (Z) isomers. This technical guide provides a comprehensive overview of the binding affinity and kinetics of the (E/Z)-isomers of BML-264 at the human GPR35 receptor, supported by detailed experimental protocols and pathway visualizations.

Quantitative Binding and Activity Data

The following tables summarize the available quantitative data for the interaction of (E/Z)-BML-264 isomers with the human GPR35 receptor. The (Z,Z)-isomer, referred to as "Compound 1" in seminal literature, demonstrates high potency in functional assays.

| Isomer | Assay Type | Target | Parameter | Value (nM) | Reference |

| (Z,Z)-BML-264 | β-arrestin Recruitment Assay | Human GPR35 | EC50 | 26 | Divorty, N. (2017). PhD Thesis. |

Note: Data for the (E)-isomer and direct binding affinity (Ki/Kd) and kinetic (kon/koff) values for both isomers are not yet publicly available in the reviewed literature.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like BML-264 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi/o and Gα12/13 G proteins, and also engages the β-arrestin pathway. These pathways modulate downstream effectors such as ERK, AKT, and NF-κB, and influence intracellular calcium homeostasis.

(E/Z)-ML264: A Comprehensive Technical Guide to Off-Target Effects and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-ML264 has emerged as a potent and highly selective inhibitor of Krüppel-like factor 5 (KLF5) expression, a key transcription factor implicated in various cancers. This technical guide provides an in-depth analysis of the off-target effects and selectivity profile of ML264. Extensive screening against a broad range of kinases and other protein targets has demonstrated a remarkably clean profile, with minimal off-target activity. This high selectivity, coupled with its potent on-target effects in KLF5-expressing cancer cell lines, underscores the potential of ML264 as a valuable tool for studying KLF5 biology and as a promising candidate for further therapeutic development. This document details the quantitative data from selectivity screens, outlines the experimental methodologies employed, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to ML264

ML264 is a small molecule inhibitor identified through high-throughput screening for its ability to downregulate the expression of KLF5.[1][2] KLF5 is a zinc-finger transcription factor that plays a crucial role in cell proliferation, differentiation, and tumorigenesis.[1][2] Its overexpression has been linked to the progression of various cancers, including colorectal cancer.[3][4] ML264 exerts its antitumor effects by potently and selectively inhibiting KLF5 expression.[2][5]

Selectivity Profile of ML264

The selectivity of a compound is a critical determinant of its therapeutic index and potential for adverse effects. ML264 has been subjected to rigorous selectivity profiling to assess its interaction with other proteins, particularly kinases, which are common off-targets for small molecule inhibitors.

Kinase Selectivity

ML264 was screened against a panel of 47 kinases to evaluate its potential for off-target kinase inhibition. At a concentration of 10 µM, ML264 showed no significant inhibition of any of the kinases in the panel.[1][6] This indicates a high degree of selectivity and a low probability of off-target effects mediated by kinase inhibition.

Table 1: Summary of Kinase Selectivity Screening for ML264

| Screening Panel | Number of Kinases | ML264 Concentration | Outcome | Reference |

| Kinase Panel | 47 | 10 µM | No significant inhibition observed | [1][6] |

Broad Target Selectivity

To further assess its selectivity, ML264 was evaluated in a comprehensive lead profiling screen against a panel of 67 protein targets, including receptors, ion channels, transporters, and enzymes. In this broad panel, ML264, at a concentration of 10 µM, exhibited no significant off-target activity.[1]

Table 2: Summary of Broad Panel Selectivity Screening for ML264

| Screening Panel | Number of Targets | ML264 Concentration | Outcome | Reference |

| Ricerca Lead Profiling Screen | 67 | 10 µM | No significant inhibition (<50%) | [1][7] |

Cellular Selectivity

The cellular selectivity of ML264 was demonstrated by comparing its effects on cancer cell lines with high KLF5 expression versus a cell line with deficient KLF5 expression. ML264 potently inhibited the proliferation of KLF5-expressing colorectal cancer cell lines, such as DLD-1, HCT116, HT29, and SW620, with IC50 values in the nanomolar to low micromolar range.[1][5][8] In contrast, the KLF5-deficient rat intestinal epithelial cell line, IEC-6, was largely unaffected, with an IC50 greater than 50 µM.[1][5] This differential activity highlights the on-target selectivity of ML264 at a cellular level.

Table 3: Cellular Potency and Selectivity of ML264

| Cell Line | Description | KLF5 Expression | IC50 | Reference |

| DLD-1 | Human colorectal adenocarcinoma | High | 29 nM | [5][8] |

| HCT116 | Human colorectal carcinoma | High | 560 nM | [5] |

| HT29 | Human colorectal adenocarcinoma | High | 130 nM | [5] |

| SW620 | Human colorectal adenocarcinoma | High | 430 nM | [5] |

| IEC-6 | Rat intestinal epithelial cells | Deficient | >50 µM | [1][5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the off-target effects and selectivity profile of ML264.

Kinase Inhibition Assay

-

Principle: A radiometric or luminescence-based assay is used to measure the activity of a panel of purified kinases in the presence of the test compound. The inhibition of kinase activity is quantified by measuring the reduction in phosphorylation of a substrate.

-

Protocol Outline (based on general kinase screening protocols):

-

A panel of purified recombinant kinases is prepared.

-

Each kinase is incubated with its specific substrate and ATP (often at or near the Km concentration) in a suitable buffer.

-

ML264 is added at a final concentration of 10 µM.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radioactivity measurement for [γ-33P]-ATP based assays or luminescence).

-

The percentage of inhibition is calculated by comparing the activity in the presence of ML264 to a vehicle control.

-

-

Data Source: The specific protocol for the kinase screen of ML264 can be found in the PubChem BioAssay database under AID 588725.[6]

Lead Profiling Screen (Ricerca)

-